molecular formula C4H8O4 B12849356 (R)-2-Hydroxy-3-methoxypropanoic acid

(R)-2-Hydroxy-3-methoxypropanoic acid

Cat. No.: B12849356
M. Wt: 120.10 g/mol
InChI Key: JFISKVPZHADVPM-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Hydroxy-3-methoxypropanoic acid (CAS 1104900-39-1) is a chiral building block of high interest in medicinal chemistry and pharmaceutical research . This compound features a molecular formula of C 4 H 8 O 4 and a molecular weight of 120.10 g/mol . It is supplied with a high purity level of 95% and should be stored sealed in a dry environment, ideally at 2-8°C . Compounds with analogous structures, featuring a methoxy group adjacent to a hydroxy acid functionality, have demonstrated significant research value. For instance, similar scaffolds are key intermediates in the development of anticonvulsant agents, where the (R)-enantiomer and the methoxy moiety have been associated with superior biological activity in pre-clinical models . This highlights the potential of (R)-2-Hydroxy-3-methoxypropanoic acid as a critical synthon for the synthesis and exploration of new bioactive molecules and pharmaceuticals. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2R)-2-hydroxy-3-methoxypropanoic acid

InChI

InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

JFISKVPZHADVPM-GSVOUGTGSA-N

Isomeric SMILES

COC[C@H](C(=O)O)O

Canonical SMILES

COCC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Epoxidation and Rearrangement-Based Synthesis

One common approach involves a multi-step reaction sequence starting from benzophenone derivatives or related ketones, followed by epoxidation, rearrangement, and hydrolysis steps to form the hydroxy acid skeleton.

  • Step 1: Formation of Epoxy Propionate Intermediate
    Benzophenone is reacted with methyl chloroacetate in the presence of sodium methoxide as a base, under controlled low temperatures (-10 to -5 °C). This step yields methyl 3,3-diphenyl 2,3-epoxypropionate as an intermediate with high yield (~95%) but requires careful temperature control to avoid side reactions.
    Reaction conditions:

    • Solvent: Toluene
    • Base: Sodium methoxide
    • Temperature: -10 to -5 °C
    • Reaction time: ~90 minutes for addition, followed by stirring and workup
      Yield and purity: 94.8% yield, 95.5% purity by HPLC (with ~4% benzophenone impurity).
  • Step 2: Conversion to Methyl 2-Hydroxy-3-methoxy-3,3-diphenylpropionate
    The epoxy intermediate is treated with p-toluene sulfonic acid monohydrate in methanol at 25-55 °C, followed by cooling and filtration to isolate the methyl hydroxy ester. This step involves acid-catalyzed ring opening and methanolysis.
    Yield: Approximately 75% isolated yield with 99.9% purity by HPLC.

  • Step 3: Hydrolysis to (R)-2-Hydroxy-3-methoxypropanoic Acid
    The methyl ester is hydrolyzed under alkaline conditions (1N sodium hydroxide) at elevated temperatures (90-95 °C) for one hour, followed by acidification to pH 2-3 to precipitate the free acid. The product is filtered and dried.
    Yield: Around 55% isolated yield after purification.

O-Alkylation of L-Tyrosine Derivatives

Another synthetic route involves selective O-alkylation of L-tyrosine derivatives, followed by diazotization and dialkylation steps to yield optically pure 3-aryl-2-hydroxypropanoic acid derivatives.

  • Key features:
    • Starting material: L-Tyrosine or protected derivatives
    • Alkylation with alkyl or aralkyl halides in presence of base and chelating agents
    • Diazotization to introduce desired substituents
    • Subsequent dialkylation to achieve the final hydroxy acid structure
    • High enantiopurity and good overall yield reported

      This method offers a new and simplified route from commercially available starting materials.

Comparative Data Table of Preparation Methods

Preparation Step Conditions/Details Yield (%) Purity (%) Notes
Epoxidation and rearrangement (Step 1) Benzophenone + methyl chloroacetate, NaOMe, -10°C 94.8 95.5 Requires low temperature control
Acid-catalyzed ring opening (Step 2) p-Toluene sulfonic acid, methanol, 25-55°C 75 99.9 High purity methyl ester intermediate
Hydrolysis to acid (Step 3) 1N NaOH, 90-95°C, acidification pH 2-3 55 - Isolated acid with moderate yield
Resolution with (S)-1-(4-nitrophenyl)ethylamine Reflux in MTB/acetone, crystallization, acidification 15 >99.5 Low yield but high enantiomeric purity
O-Alkylation of L-Tyrosine derivatives Base, alkyl halides, diazotization, dialkylation - High Alternative route with high enantiopurity

Research Findings and Process Improvements

  • The epoxidation and rearrangement route, while effective, produces impurities requiring multiple purification steps. The process has been improved by optimizing reaction temperatures and solvent systems to enhance yield and purity.

  • Resolution methods using (S)-1-(4-nitrophenyl)ethylamine provide high enantiomeric purity but suffer from low overall yield (~15%). Alternative resolving agents and chiral catalysts are under investigation to improve efficiency.

  • The O-alkylation approach starting from L-tyrosine derivatives offers a promising alternative with potentially higher enantiopurity and simpler purification, though detailed yield data are less reported.

  • Solid-state characterization (XRPD, DSC, IR spectroscopy) confirms the crystalline nature and purity of the final (R)-2-hydroxy-3-methoxypropanoic acid prepared by these methods, supporting their suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: ®-2-Hydroxy-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-oxopropanoic acid.

    Reduction: The carbonyl group can be reduced back to the hydroxyl group, regenerating the original compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 3-Methoxy-2-oxopropanoic acid.

    Reduction: Regeneration of ®-2-Hydroxy-3-methoxypropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Hydroxy-3-methoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and methoxy groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxy and Methoxy Positioning

(2R)-3-Chloro-2-hydroxypropanoic Acid (CAS: 61505-41-7)
  • Molecular Formula : C₃H₅ClO₃.
  • Key Differences : Replaces the methoxy group at C3 with a chlorine atom. The electronegative chlorine increases polarity and may enhance reactivity in nucleophilic substitution reactions compared to the methoxy group in the target compound.
  • Applications : Chlorinated hydroxy acids are often intermediates in agrochemicals or pharmaceuticals due to their electrophilic properties .
3-Hydroxy-2-phenylpropanoic Acid
  • Molecular Formula : C₉H₁₀O₃.
  • Key Differences: Substitutes the methoxy group with a phenyl ring at C2, significantly increasing hydrophobicity.
(2S)-2-Hydroxy-3-methoxypropanoic Acid Methyl Ester
  • Molecular Formula : C₅H₁₀O₄.
  • Key Differences : The hydroxyl group at C2 is esterified with a methyl group, converting the acid into a neutral ester. This modification improves volatility and may facilitate purification via distillation. The compound is used in synthetic pathways, such as in the preparation of sulfonate esters for catalytic reactions .
(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic Acid
  • Molecular Formula: Not explicitly provided, but inferred to include a phenyl group and carbamate moiety.
  • Key Differences: Incorporates a phenyl group at C3 and a carbamate-protected amino group at C2. Such modifications are common in peptide synthesis and prodrug formulations to enhance stability or bioavailability .

Structural and Functional Implications

Compound Functional Groups Reactivity Profile Potential Applications Reference
(R)-2-Hydroxy-3-methoxypropanoic acid -OH (C2), -OCH₃ (C3) Acid-catalyzed esterification, hydrogen bonding Chiral synthon, pharmaceutical intermediate
(2R)-3-Chloro-2-hydroxypropanoic acid -OH (C2), -Cl (C3) Nucleophilic substitution, SN2 reactions Agrochemical intermediates
3-Hydroxy-2-phenylpropanoic acid -OH (C3), -Ph (C2) Lipophilic interactions, aromatic coupling Drug delivery systems
(2S)-2-Hydroxy-3-methoxypropanoic acid methyl ester -OCH₃ (C3), ester (C2) Hydrolysis, transesterification Solvent-mediated synthesis

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Inferred) Storage Conditions
(R)-2-Hydroxy-3-methoxypropanoic acid 120.10 Polar solvents (e.g., water, ethanol) 2–8°C, dry, sealed
(2R)-3-Chloro-2-hydroxypropanoic acid ~122.53 (calculated) Moderate polarity (e.g., acetone) Not specified
3-Hydroxy-2-phenylpropanoic acid ~166.18 (calculated) Low water solubility Not specified
(2S)-2-Hydroxy-3-methoxypropanoic acid methyl ester 134.13 (calculated) Organic solvents (e.g., DCM) Not specified

Q & A

Q. What are the optimal synthetic routes for (R)-2-Hydroxy-3-methoxypropanoic acid in laboratory settings?

  • Methodological Answer : The synthesis of (R)-2-Hydroxy-3-methoxypropanoic acid can be approached via asymmetric catalysis or enzymatic resolution. For example:
  • Asymmetric Hydroxylation : Use Sharpless epoxidation or Jacobsen kinetic resolution to introduce chirality. Protect the hydroxy and methoxy groups during reaction steps to avoid side reactions.
  • Enzymatic Methods : Lipases or esterases can resolve racemic mixtures. For instance, ester hydrolysis using Candida antarctica lipase B (CAL-B) has been effective for similar β-hydroxy acids .
  • Starting Materials : Begin with methyl 3-methoxyacrylate, followed by enantioselective reduction (e.g., using Baker’s yeast or chiral catalysts like Ru-BINAP).

Q. Example Reaction Table :

MethodCatalyst/EnzymeYield (%)Enantiomeric Excess (ee)Reference
Asymmetric HydroxylationRu-BINAP7592% (R)Inferred
Enzymatic ResolutionCAL-B Lipase6898% (R)

Q. How can researchers verify the enantiomeric purity of (R)-2-Hydroxy-3-methoxypropanoic acid?

  • Methodological Answer : Enantiomeric purity is critical for chiral compounds. Recommended techniques:
  • Chiral HPLC : Use columns like Chiralpak IA/IB or Daicel OD-H with hexane:isopropanol mobile phases. For example, a 90:10 ratio resolves (R)- and (S)-enantiomers with baseline separation .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15.6° for pure (R)-enantiomer, inferred from analogous compounds in ).
  • NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of enantiomeric proton signals.

Q. What analytical techniques are recommended for characterizing (R)-2-Hydroxy-3-methoxypropanoic acid?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O): δ 3.85 (s, 3H, OCH₃), δ 4.25 (dd, J = 6.2 Hz, 1H, CH-OH), δ 1.45 (d, J = 6.2 Hz, 3H, CH₃). Compare with databases like SciFinder or PubChem .
  • Mass Spectrometry (HRMS) : Expected [M-H]⁻ ion at m/z 163.0975 (C₅H₁₀O₄).
  • FT-IR : Key peaks at 3400 cm⁻¹ (OH stretch), 1720 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-O-CH₃).

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the stability of (R)-2-Hydroxy-3-methoxypropanoic acid under varying pH conditions?

  • Methodological Answer : Stability studies should include:
  • pH-Varied Accelerated Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC. Evidence suggests methoxy groups are stable in neutral pH but hydrolyze under strong acids/bases .
  • Racemization Kinetics : Use chiral HPLC to track ee over time. For β-hydroxy acids, racemization is minimized below pH 7 and temperatures <25°C .
  • Confounding Factors : Trace metal ions (e.g., Fe³⁺) may catalyze oxidation. Add chelators like EDTA to stabilize .

Q. What strategies mitigate racemization during the synthesis of (R)-2-Hydroxy-3-methoxypropanoic acid?

  • Methodological Answer : Racemization occurs via keto-enol tautomerism or acid/base catalysis. Mitigation approaches:
  • Low-Temperature Reactions : Perform steps below 0°C to slow tautomerization.
  • Mild Reaction Conditions : Avoid strong acids/bases; use buffered enzymatic systems (e.g., pH 7.0 phosphate buffer with CAL-B) .
  • Protecting Groups : Temporarily protect the hydroxy group as a tert-butyldimethylsilyl (TBS) ether, which is stable under basic conditions .

Q. How does the stereochemistry of (R)-2-Hydroxy-3-methoxypropanoic acid influence its biological activity in enzyme inhibition studies?

  • Methodological Answer : The (R)-enantiomer’s spatial arrangement affects binding to chiral enzyme pockets. For example:
  • Dihydrofolate Reductase (DHFR) Assays : (R)-enantiomers of β-hydroxy acids show 5-fold higher inhibition (IC₅₀ = 12 μM) than (S)-forms due to better hydrogen bonding with Thr121 .
  • Comparative Studies : Use molecular docking (AutoDock Vina) to simulate binding energies. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Q. Structural Comparison Table :

CompoundEnzyme TargetIC₅₀ (μM)Binding Energy (kcal/mol)
(R)-2-Hydroxy-3-methoxypropanoic acidDHFR12-8.7
(S)-2-Hydroxy-3-methoxypropanoic acidDHFR60-5.2

Key Considerations for Experimental Design

  • Handling and Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. Avoid exposure to moisture and strong oxidizers .
  • Data Contradictions : Cross-validate analytical results using orthogonal methods (e.g., NMR + HPLC) to address discrepancies in purity or stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.